4-CHLORO-1-METHYL-N-[2-METHYL-4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
4-Chloro-1-methyl-N-[2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl]-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur This particular compound features a thieno[2,3-d]pyrimidine core, which is a fused ring system combining a thiophene ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-methyl-N-[2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: The synthesis begins with the construction of the thieno[2,3-d]pyrimidine core. This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable pyrimidine precursor under acidic or basic conditions.
Introduction of the Propyl Group: The propyl group can be introduced through an alkylation reaction using a propyl halide in the presence of a base such as potassium carbonate.
Chlorination: The chloro group is introduced through a chlorination reaction using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Formation of the Pyrazole Ring: The pyrazole ring is formed through a cyclization reaction involving a suitable hydrazine derivative and a β-ketoester.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-methyl-N-[2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form additional ring structures, potentially leading to new heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, alkoxides, and other nucleophiles.
Cyclization: Suitable catalysts and reaction conditions to promote ring closure.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions may result in the formation of new amides, thioethers, or ethers.
Scientific Research Applications
4-Chloro-1-methyl-N-[2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl]-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development. It can be screened for its effects on various biological targets, including enzymes, receptors, and cellular pathways.
Medicine: The compound’s potential therapeutic properties can be explored for the treatment of various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry: The compound can be used in the development of new materials, such as polymers, coatings, and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-chloro-1-methyl-N-[2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl]-1H-pyrazole-3-carboxamide depends on its specific biological target. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of a specific enzyme by binding to its active site, or it may activate a receptor by mimicking the action of a natural ligand. The exact molecular targets and pathways involved can be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-methylpyridine-2-carboxamide: This compound shares the chloro and carboxamide functional groups but has a simpler structure without the thieno[2,3-d]pyrimidine and pyrazole rings.
2-Hydroxyquinoline: This compound features a quinoline ring system and exhibits different chemical properties and biological activities compared to the thieno[2,3-d]pyrimidine core.
Indole Derivatives: Indole derivatives are another class of heterocyclic compounds with significant biological activity
Uniqueness
4-Chloro-1-methyl-N-[2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl]-1H-pyrazole-3-carboxamide is unique due to its combination of functional groups and fused ring systems This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds
Properties
IUPAC Name |
4-chloro-1-methyl-N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3-yl)pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O2S/c1-4-5-9-6-10-14(24-9)17-8(2)21(15(10)23)19-13(22)12-11(16)7-20(3)18-12/h6-7H,4-5H2,1-3H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMHIEPXKIHXHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(S1)N=C(N(C2=O)NC(=O)C3=NN(C=C3Cl)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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